molecular formula C14H19N3S B15075732 N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B15075732
M. Wt: 261.39 g/mol
InChI Key: WQJMZWRSDTZBSH-UHFFFAOYSA-N
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Description

N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Such structures are known for their diverse biological activities and are widely used in medicinal chemistry for drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrazine derivatives, including N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, can be achieved through various methods. One common approach involves the cyclization of N-substituted pyrroles with carbonyl groups in the second position . Another method includes the formation of a domino imine, followed by intramolecular annulation and the Ugi-azide reaction . These reactions typically require specific catalysts and conditions, such as the use of ammonium acetate and cesium carbonate .

Industrial Production Methods: Industrial production of pyrrolopyrazine derivatives often involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes .

Properties

Molecular Formula

C14H19N3S

Molecular Weight

261.39 g/mol

IUPAC Name

N-phenyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

InChI

InChI=1S/C14H19N3S/c18-14(15-12-5-2-1-3-6-12)17-10-9-16-8-4-7-13(16)11-17/h1-3,5-6,13H,4,7-11H2,(H,15,18)

InChI Key

WQJMZWRSDTZBSH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)C(=S)NC3=CC=CC=C3

Origin of Product

United States

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